N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
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Overview
Description
Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- is a complex organic compound that features both aromatic and heterocyclic structures This compound is notable for its unique combination of a benzenamine moiety with a pyridine ring, connected through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- typically involves multi-step organic reactions. One common approach is the coupling of N,N-dimethylaniline with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the oxido group or other functional groups present in the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It finds use in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. Detailed studies on its binding affinity and specificity are essential to understanding its full range of activities.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: This compound features a nitro group instead of the oxido-pyridinyl moiety.
Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadien-1-yl]-: Similar structure but with a different linkage between the benzenamine and pyridine rings.
Uniqueness
The unique combination of functional groups in Benzenamine, N,N-dimethyl-4-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]- imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+ |
InChI Key |
ZNBFFDGZGHFAOU-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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